molecular formula C21H19ClN6O2 B12163737 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12163737
M. Wt: 422.9 g/mol
InChI Key: XUTFYBQIPRISLR-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and a triazolopyridine-containing propyl side chain. Its structural complexity arises from the integration of two heterocyclic systems: the pyridazinone moiety (known for its role in modulating enzyme activity and receptor binding) and the [1,2,4]triazolo[4,3-a]pyridine group (a pharmacophore associated with kinase inhibition and central nervous system activity) .

Properties

Molecular Formula

C21H19ClN6O2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C21H19ClN6O2/c22-16-8-6-15(7-9-16)17-10-11-21(30)28(26-17)14-20(29)23-12-3-5-19-25-24-18-4-1-2-13-27(18)19/h1-2,4,6-11,13H,3,5,12,14H2,(H,23,29)

InChI Key

XUTFYBQIPRISLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the triazolopyridine moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Hydrolysis Reactions of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives.

ConditionReagentsProductsYield Range*References
Acidic (HCl, H₂SO₄)6M HCl, reflux (12–24 hr)2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 3-( triazolo[4,3-a]pyridin-3-yl)propan-1-amine60–75%
Alkaline (NaOH)2M NaOH, 80°C (8–12 hr)Sodium salt of acetic acid derivative + free amine70–85%

*Yields extrapolated from analogous acetamide hydrolysis studies.

Redox Transformations Involving the Pyridazinone Ring

The pyridazinone ring’s ketone group is susceptible to reduction, while the conjugated system allows for oxidative modifications.

Reaction TypeReagents/ConditionsProductsNotesReferences
ReductionNaBH₄/MeOH, 0°C → RT6-hydroxy-1,6-dihydropyridazine derivativeSelective ketone → alcohol conversion
LiAlH₄/THF, refluxFully reduced pyridazinyl alcoholOver-reduction observed beyond 6 hr
OxidationKMnO₄/H₂SO₄, 60°CPyridazine-dione derivativeRequires electron-deficient ring

Substitution Reactions at the 4-Chlorophenyl Group

The chloro substituent participates in nucleophilic aromatic substitution (NAS) under activating conditions.

NucleophileConditionsProductsCatalysts/AdditivesReferences
NH₃ (aq)CuCl₂, DMF, 120°C, 24 hr4-Aminophenyl derivativeRequires Cu(I) catalysis
ThiophenolK₂CO₃, DMSO, 100°C, 18 hr4-(Phenylthio)phenyl analogPhase-transfer catalyst (PTC)
MorpholinePd(OAc)₂/Xantphos, toluene, 140°C4-Morpholinophenyl variantBuchwald-Hartwig conditions

Reactivity of the Triazolopyridine Component

The triazolo[4,3-a]pyridine moiety exhibits limited reactivity under standard conditions but engages in specialized transformations.

Reaction TypeReagents/ConditionsProductsApplicationsReferences
Electrophilic nitrationHNO₃/H₂SO₄, 0°C6-Nitro-triazolopyridine derivativeIntroduces sites for further functionalization
Metal coordinationCu(II) acetate, MeOHCu(II)-triazolopyridine complexPotential catalytic applications

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties. The compound's structure allows for interaction with enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), making it a candidate for further optimization in treating inflammatory diseases .
  • Antimicrobial Properties : Similar compounds within the pyridazinone class have shown efficacy against various bacterial strains and fungi. The potential for this compound to act as an antimicrobial agent is supported by its structural analogs that have been evaluated for their antibacterial and antifungal activities .
  • Antimalarial Activity : Research into related triazolo-pyridine derivatives has highlighted their potential as antimalarial agents. The structural features of the compound may allow it to inhibit key enzymes in the malaria parasite, suggesting that it could be effective against Plasmodium falciparum .

Case Study 1: Anti-inflammatory Potential

A study conducted on similar pyridazinone derivatives demonstrated significant inhibition of inflammatory markers in vitro. The docking studies suggested that these compounds could effectively bind to the active site of 5-LOX, indicating a pathway for further development as anti-inflammatory drugs .

Case Study 2: Antimicrobial Screening

In a series of experiments evaluating the antimicrobial properties of related compounds, several showed promising results against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited good activity, supporting the hypothesis that this class of compounds could lead to new antimicrobial therapies .

Case Study 3: Antimalarial Research

The synthesis and evaluation of triazolo-pyridine sulfonamides indicated potent antimalarial activity with IC50 values in the low micromolar range. This suggests that the compound could be explored further for its potential efficacy against malaria, particularly in drug-resistant strains .

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide , with CAS number 1435999-77-1, is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN6O2C_{21}H_{19}ClN_{6}O_{2} with a molecular weight of approximately 422.9 g/mol. The structure includes a pyridazinone core linked to a chlorophenyl group and a triazolo-pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H19ClN6O2C_{21}H_{19}ClN_{6}O_{2}
Molecular Weight422.9 g/mol
CAS Number1435999-77-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various pharmacological effects. For instance, compounds with similar structures have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of triazolo-pyridines have demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin .

Case Study:
A study involving synthesized derivatives similar to this compound reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds containing triazole rings have been associated with anticancer properties due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Study:
In vitro studies have shown that related compounds can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Given its structural similarity to known anti-inflammatory agents, this compound is hypothesized to exert anti-inflammatory effects by inhibiting pathways related to inflammatory mediators. Research into similar compounds has demonstrated their ability to reduce inflammation by targeting COX enzymes and other pro-inflammatory pathways .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamideModeratePotentialHypothesized
N-benzyl derivatives of similar pyridazine structuresHighModerateConfirmed
Triazolo-pyridine analogsVariableHighConfirmed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of bioactive molecules, as outlined below:

Compound Name/Class Key Structural Features Bioactivity/Applications References
AP-PROTAC-1 Thieno-triazolo-diazepine core; acetamide linker; chlorophenyl and dioxoisoindolinyl groups Targeted protein degradation (PROTAC)
Oxozolpidem Imidazopyridine core; methylphenyl substituent Sedative-hypnotic (GABA_A receptor modulation)
Ferroptosis-inducing agents (FINs) Varied structures (e.g., erastin, RSL3); electrophilic or redox-active moieties Induction of ferroptosis in cancer cells
Plant-derived acetamide derivatives Natural acetamide linkers; terpenoid or alkaloid scaffolds Insecticidal, antimicrobial activities

Key Findings from Comparative Analysis

Bioactivity Profile: Unlike AP-PROTAC-1, which is designed for targeted protein degradation via E3 ligase recruitment , the target compound lacks a cereblon-binding moiety (e.g., phthalimide), suggesting divergent mechanisms. Compared to Oxozolpidem, the triazolopyridine group in the target compound may confer selectivity for non-GABAergic targets (e.g., kinases or transporters) due to its larger, planar heterocycle . Similar to FINs, the pyridazinone core could participate in redox cycling, but the absence of a reactive enone or disulfide bond limits direct ferroptosis induction .

Pharmacokinetic Considerations :

  • The 4-chlorophenyl group enhances metabolic stability relative to natural acetamides (e.g., plant-derived compounds), which often suffer from rapid phase I oxidation .
  • The triazolopyridine-propyl chain may improve blood-brain barrier penetration compared to bulkier PROTACs like AP-PROTAC-1 .

Therapeutic Potential: While plant-derived acetamides exhibit broad-spectrum insecticidal activity , the synthetic nature of the target compound suggests optimized potency against human disease targets (e.g., cancer, neurological disorders). Its dual heterocyclic architecture positions it as a candidate for polypharmacology, akin to kinase inhibitors with multitarget profiles .

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological strategies can address low yields?

Answer: Synthesis of this compound involves multi-step reactions, including coupling of the pyridazinone core with the triazolopyridine moiety. A critical challenge is the low overall yield (2–5%) observed in analogous multi-step syntheses of heterocyclic acetamides, often due to side reactions or purification inefficiencies . To mitigate this:

  • Optimize reaction conditions : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
  • Purification techniques : Employ orthogonal methods (e.g., gradient HPLC paired with recrystallization) to isolate intermediates.
  • Intermediate characterization : Validate each step via LC-MS and 1^1H NMR to confirm structural integrity before proceeding .

Q. How can researchers validate the structural integrity of this compound?

Answer: Structural validation requires a combination of spectroscopic and computational methods:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing pyridazinone C=O peaks at ~165–170 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes .

Q. What preliminary assays are recommended to assess its biological activity?

Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the triazolopyridine moiety’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility profiling : Measure kinetic solubility in PBS and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer: Discrepancies often arise from poor pharmacokinetics or metabolite interference. Methodological approaches include:

  • Metabolite identification : Use LC-MS/MS to characterize hepatic microsomal metabolites and identify active/inactive derivatives .
  • Pharmacokinetic modeling : Apply compartmental models to correlate in vitro potency with plasma exposure levels.
  • Structural tweaks : Introduce prodrug moieties (e.g., ester groups) to enhance bioavailability .

Q. What computational strategies improve the prediction of binding affinities for this compound?

Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and machine learning:

  • Docking studies : Use AutoDock Vina with flexible receptor docking to account for triazolopyridine-induced conformational changes .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthetic targets.
  • Data-driven models : Train neural networks on PubChem bioassay data to predict off-target effects .

Q. How can reaction scalability be optimized while maintaining enantiomeric purity?

Answer: Scale-up challenges include racemization and exothermicity. Solutions involve:

  • Flow chemistry : Implement continuous flow reactors to control temperature and residence time, reducing side reactions .
  • Chiral chromatography : Use simulated moving bed (SMB) systems for large-scale enantiomer separation.
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What methodologies resolve spectral overlaps in characterizing degradation products?

Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping proton signals in degradation mixtures.
  • Hyphenated techniques : Pair LC-NMR-MS for simultaneous separation and structural elucidation .
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to isolate degradants for individual analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

Answer:

  • Re-evaluate force fields : Switch from AMBER to CHARMM for improved ligand parameterization.
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
  • Experimental validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts .

Q. What experimental designs validate synergistic effects in combination therapies?

Answer:

  • Isobologram analysis : Determine combination indices (CI) for fixed-ratio drug mixtures.
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound in combination with standard chemotherapeutics .
  • In vivo efficacy : Test combinations in PDX (patient-derived xenograft) models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Methodological Resources

  • Statistical DoE : JMP or Minitab for optimizing reaction parameters .
  • Quantum Chemistry : Gaussian 16 for DFT calculations .
  • Bioinformatics : PubChem BioActivity data for target prioritization .

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